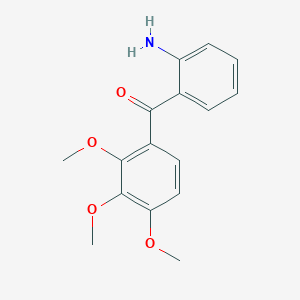

(2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(2-aminophenyl)-(2,3,4-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-9-8-11(15(20-2)16(13)21-3)14(18)10-6-4-5-7-12(10)17/h4-9H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEGWZVIRMRJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone typically involves the condensation of 2-aminobenzophenone with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone serves as an essential intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. For instance, derivatives of this compound can be synthesized through methods such as the Suzuki-Miyaura coupling and other cross-coupling reactions that utilize palladium catalysts .

Synthetic Versatility

The compound can be transformed into other valuable compounds through processes like acylation and amination. A study demonstrated the transformation of acyl hydrazides into protected 2-aminobenzophenones via a two-step reaction involving aryne intermediates, highlighting its potential for synthetic versatility .

Biological Applications

Anticancer Activity

Research indicates that analogs of this compound exhibit significant anticancer properties. For example, related compounds have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that these compounds could serve as potential chemotherapeutic agents targeting cancer cells .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of 2-aminobenzophenone derivatives in neurological disorders. The ability to modulate specific molecular targets related to neurodegenerative diseases positions these compounds as candidates for further investigation in neuropharmacology .

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications beyond oncology. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in inflammatory responses and other disease pathways. This interaction can lead to the development of novel anti-inflammatory drugs or analgesics .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives. For instance:

- A study highlighted the synthesis of different analogs and their evaluation for anticancer activity against various cancer cell lines, demonstrating promising results .

- Another research effort focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as an intermediate in organic synthesis; versatile building block for complex molecules. |

| Biological Activity | Exhibits anticancer properties; potential neuroprotective effects; targets tubulin polymerization. |

| Medicinal Chemistry | Investigated for anti-inflammatory and analgesic properties; potential therapeutic applications in various diseases. |

Biological Activity

(2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone, also known as 2-aminobenzophenone, is a compound of considerable interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group attached to a phenyl ring, which is further substituted with three methoxy groups on another phenyl ring. This unique arrangement contributes to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Several studies have reported its ability to inhibit cancer cell proliferation. For example, derivatives of this compound have shown significant growth inhibition in various cancer cell lines such as HeLa and L1210 with IC50 values ranging from 16 to 24 nM .

- Tubulin Polymerization Inhibition : The compound acts as a potent inhibitor of tubulin polymerization, which is crucial for cell division. This mechanism leads to G2/M phase arrest in the cell cycle, indicating its potential as an antimitotic agent .

- Apoptosis Induction : It has been observed that treatment with this compound can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .

The biological effects of this compound are primarily mediated through its interaction with tubulin. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics essential for mitosis. This disruption triggers a cascade of cellular events leading to apoptosis in susceptible cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Antiproliferative Studies : A study demonstrated that compounds with methoxy substitutions at specific positions showed varying degrees of antiproliferative activity against different cancer cell lines. The presence of methoxy groups at the 6- or 7-position significantly enhanced activity compared to other positions .

Compound Cell Line IC50 (nM) 3h HeLa 16 3h L1210 19 CA-4 FM3A 22 - Mechanistic Insights : Another investigation focused on the structural activity relationship (SAR) of similar compounds. It was found that modifications to the amino group and methoxy positions greatly influenced their biological activity .

Comparison with Similar Compounds

Key Observations :

- Methoxy positioning : 3,4,5-Trimethoxy substitution (e.g., compound 23) is common in tubulin inhibitors, but 2,3,4-trimethoxy (target compound) may alter binding geometry .

- Amino vs. hydroxyl groups: Amino derivatives (e.g., 3f) show superior anticancer activity over hydroxylated analogs (e.g., compound 5), likely due to enhanced membrane permeability .

Heterocyclic vs. Phenyl Ring Modifications

Replacing the phenyl ring with heterocycles (e.g., pyrrole, thiazole) alters pharmacokinetics:

Key Observations :

Key Observations :

- Hydroxyl-substituted pyrroles (e.g., compound 44) exhibit lower yields (28%) due to steric hindrance during synthesis .

- Alkynyl-benzofurans (e.g., compound 26) achieve high yields (85%) via Sonogashira coupling, suggesting scalable routes for similar methanones .

Research Implications and Gaps

- Anticancer Potential: The target compound’s 2-aminophenyl group may synergize with 2,3,4-trimethoxy motifs for tubulin inhibition, but in vitro validation is needed.

- Synthetic Optimization : and highlight NaH/THF or microwave-assisted methods for analogous ketones, which could be adapted .

- Contradictions: 3,4,5-Trimethoxy derivatives generally outperform 2,3,4-isomers in tubulin binding, but amino substitution may reverse this trend .

Q & A

Q. What are the recommended synthetic routes for (2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone?

Methodological Answer: Synthesis typically involves condensation reactions between substituted benzaldehydes and acetophenones under acidic or catalytic conditions. For structurally analogous methanones (e.g., (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone), the reaction of 2-hydroxy-3-methoxyacetophenone with 2,4,6-trimethoxybenzaldehyde under acidic catalysis yields the ketone product. Key parameters include solvent selection (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like p-toluenesulfonic acid . Purity optimization may require column chromatography or recrystallization.

Q. How should structural characterization of this compound be performed?

Methodological Answer: Utilize a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5.0 ppm with broadening).

- X-ray crystallography : Resolve spatial arrangement of substituents, as demonstrated for related methanones (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone in ).

- Mass spectrometry : Confirm molecular weight (C₁₆H₁₇NO₄; theoretical MW: 299.32 g/mol) via ESI-MS or MALDI-TOF.

Q. What preliminary assays evaluate its bioactivity?

Methodological Answer: Screen for antioxidant, antimicrobial, and anti-inflammatory properties using:

- DPPH assay : Measure radical scavenging activity (IC₅₀ values).

- Microbroth dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- COX-2 inhibition : Use ELISA to assess anti-inflammatory potential. Parallel in silico predictions (e.g., PASS software) can prioritize targets based on structural analogs with known activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer: Systematically modify substituents and analyze bioactivity changes:

- Methoxy groups : Compare 2,3,4-trimethoxy vs. 2,4,6-trimethoxy configurations ( ). Increased methoxy density may enhance solubility but reduce membrane permeability.

- Amino group : Explore acetylation or substitution to modulate electron density and hydrogen-bonding capacity.

- Scaffold hybridization : Fuse with thienopyridine or triazine moieties ( ) to diversify interactions. Validate SAR using molecular docking (e.g., AutoDock Vina) against targets like COX-2 or bacterial enzymes.

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions may arise from:

- Purity variances : Re-characterize batches via HPLC (>95% purity).

- Assay conditions : Standardize protocols (e.g., fixed incubation times, solvent controls). highlights degradation risks in prolonged experiments, necessitating sample stabilization (e.g., cooling).

- Model systems : Cross-validate in cell-free (e.g., enzyme inhibition) and cell-based (e.g., RAW 264.7 macrophages) assays.

Q. What strategies improve bioavailability and pharmacokinetics?

Methodological Answer:

- Prodrug design : Mask the amine group with acetyl or PEGylated moieties to enhance solubility.

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to prolong half-life ().

- Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to identify vulnerable sites for deuteration or fluorination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.